4-methoxypyridine-2,3-dicarboxylic acid
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Overview
Description
4-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 3 positions and a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with carbon dioxide in the presence of a base, followed by oxidation to introduce the carboxylic acid groups. Another method involves the use of Grignard reagents to add alkyl groups to pyridine derivatives, followed by oxidation to form the carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with additional functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxypyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxypyridine-2,3-dicarboxylic acid include:
- Pyridine-2,3-dicarboxylic acid
- 4-Methoxypyridine-2-carboxylic acid
- Pyridine-2,4-dicarboxylic acid
Uniqueness
This compound is unique due to the presence of both carboxylic acid groups and the methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2383555-37-9 |
---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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